3-Butynoic acid

Overview

Description

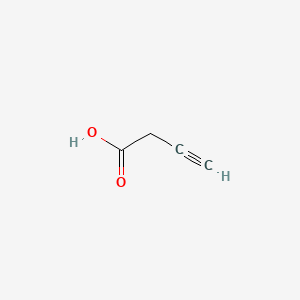

3-Butynoic acid is a monocarboxylic acid consisting of acetylene carrying a carboxymethyl group . It is a terminal acetylenic compound and a conjugate acid of a 3-butynoate .

Synthesis Analysis

The synthesis of 3-Butynoic acid has been reported in several studies . For instance, it has been synthesized using peptide-functionalized superparamagnetic nanoparticles (NPs) with top-down mass spectrometry (MS) for the enrichment and comprehensive analysis of cardiac troponin I (cTnI), a gold-standard cardiac biomarker, directly from serum .Molecular Structure Analysis

The molecular formula of 3-Butynoic acid is C4H4O2 . The IUPAC name is but-3-ynoic acid . The structure of 3-Butynoic acid can be represented as C#CCC(=O)O .Chemical Reactions Analysis

3-Butynoic acid has been used in various chemical reactions. For example, it has been used in the synthesis of functionalized γ-butyrolactones and tetrahydrofurans via Conia-ene cyclizations . It has also been used in the synthesis of allenoates for [2+2] cycloadditions with alkenes .Physical And Chemical Properties Analysis

3-Butynoic acid has a molecular weight of 84.07 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The topological polar surface area is 37.3 Ų . The exact mass and monoisotopic mass are 84.021129366 g/mol .Scientific Research Applications

Synthesis of Functionalized γ-Butyrolactones and Tetrahydrofurans via Conia-Ene Cyclizations

3-Butynoic acid serves as a versatile precursor for the synthesis of γ-butyrolactones and tetrahydrofurans. The Conia-ene cyclization reaction, catalyzed by Lewis acids or transition metals, enables the formation of these valuable heterocyclic compounds. These molecules find applications in medicinal chemistry, natural product synthesis, and materials science .

Synthesis of Allenoates for [2+2] Cycloadditions with Alkenes

By reacting 3-butynoic acid with suitable reagents, researchers can access allenoates. These compounds contain a central allene functionality and are crucial intermediates in [2+2] cycloaddition reactions with alkenes. Such transformations lead to diverse cyclic structures and are relevant in the synthesis of bioactive molecules and functional materials .

Phosphine-Catalyzed Synthesis of Highly Functionalized Coumarins

3-Butynoic acid participates in phosphine-catalyzed reactions to construct coumarin derivatives. These coumarins exhibit various biological activities, including anticoagulant, anti-inflammatory, and anticancer properties. The ability to introduce diverse substituents onto the coumarin scaffold makes this method valuable for medicinal chemistry .

Synthesis of Organotin Reagents via Radical Hydrostannation

Researchers utilize 3-butynoic acid as a precursor for the synthesis of organotin compounds. Radical hydrostannation of 3-butynoic acid with tributyltin hydride or other tin-based reagents leads to functionalized organotin compounds. These reagents find applications in organic synthesis, such as in Stille coupling reactions and as precursors for organometallic complexes .

Safety and Hazards

Mechanism of Action

Target of Action

3-Butynoic acid, also known as but-3-ynoic acid, is a potent inhibitor of acyl CoA dehydrogenase . Acyl CoA dehydrogenase is a key enzyme involved in the metabolism of fatty acids in the body. It catalyzes the initial step of the mitochondrial fatty acid beta-oxidation pathway.

Mode of Action

It is known that it inhibits the enzyme, thereby disrupting the normal metabolic processes that involve this enzyme .

Biochemical Pathways

The primary biochemical pathway affected by 3-Butynoic acid is the fatty acid beta-oxidation pathway . This pathway is crucial for the breakdown of fatty acids to produce energy. By inhibiting acyl CoA dehydrogenase, 3-Butynoic acid disrupts this pathway, potentially leading to altered energy metabolism in the body.

Pharmacokinetics

Given its small molecular weight (8407 g/mol) and its lipophilic nature, it is likely to be well-absorbed and distributed throughout the body .

properties

IUPAC Name |

but-3-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O2/c1-2-3-4(5)6/h1H,3H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKAHGSQLSTUDAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50178001 | |

| Record name | 3-Butynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Butynoic acid | |

CAS RN |

2345-51-9 | |

| Record name | 3-Butynoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2345-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Butynoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002345519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Butynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Butynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

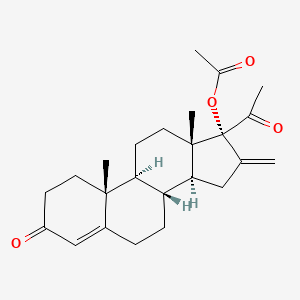

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 3-butynoic acid exert its inhibitory effect on thiamin diphosphate-dependent decarboxylases?

A1: 3-Butynoic acid acts as a mechanism-based inhibitor, forming a covalent adduct with the enzyme's thiamin diphosphate cofactor. This irreversible binding disrupts the enzyme's catalytic cycle. [, ]

Q2: What makes the 4-carbon analog of 3-butynoic acid, 2-oxo-3-butynoic acid, a more potent inactivator of the pyruvate dehydrogenase multienzyme complex (PDHc)?

A2: The 4-carbon analog demonstrates a stronger binding affinity (Ki) to PDHc, likely due to its closer structural resemblance to the natural substrate, pyruvate. This highlights the enzyme's substrate specificity. []

Q3: Which subunit of PDHc is the primary target of 3-butynoic acid?

A3: Studies have pinpointed the E1 subunit, responsible for the thiamin diphosphate-dependent decarboxylation step, as the primary target of inactivation by 3-butynoic acid. []

Q4: Does cysteine modification play a role in the inactivation of PDHc by 3-butynoic acid?

A4: While cysteine modification was observed during inactivation, further investigation revealed that none of the six cysteine residues in the E1 subunit are essential for the enzyme's activity. []

Q5: Can you elaborate on the interaction of 3-butynoic acid with lactate oxidase?

A5: Similar to its interaction with PDHc, 2-hydroxy-3-butynoic acid, a derivative of 3-butynoic acid, acts as a suicide substrate for lactate oxidase. It irreversibly binds to the enzyme's flavin mononucleotide (FMN) cofactor, forming a covalent adduct and leading to enzyme inactivation. [, ]

Q6: What is the structural basis for the different flavin adducts formed between lactate oxidase and D-lactate dehydrogenase with 2-hydroxy-3-butynoic acid?

A6: The difference in adduct structures arises from the distinct orientations of the substrate, FMN cofactor, and active site residues in these two enzymes. This highlights the importance of the enzyme's active site architecture in influencing the outcome of suicide inhibition. []

Q7: What is the molecular formula and molecular weight of 3-butynoic acid?

A7: The molecular formula of 3-butynoic acid is C4H4O2, and its molecular weight is 84.07 g/mol.

Q8: What are the key spectroscopic features that characterize 3-butynoic acid?

A8: Key spectroscopic features include:

Q9: What is known about the stability of 3-butynoic acid under various conditions?

A9: 3-Butynoic acid is known to undergo base-catalyzed isomerization to form penta-2,3-dienoic acid and pent-3-ynoic acid. [] It can also be reduced to the corresponding alcohol, 3-butyn-1-ol, which is further metabolized by certain bacteria. [, ] The stability of 3-butynoic acid in other chemical environments would require further investigation.

Q10: Does 3-butynoic acid exhibit any catalytic properties itself?

A10: The provided research primarily focuses on 3-butynoic acid and its derivatives as enzyme inhibitors or substrates for biotransformation. There is no direct evidence suggesting intrinsic catalytic properties of 3-butynoic acid in these studies.

Q11: Have any computational studies been conducted on 3-butynoic acid?

A11: While the provided research doesn't explicitly mention computational studies on 3-butynoic acid, such approaches could be valuable in understanding its reactivity, binding interactions, and potential applications.

Q12: How does increasing the chain length of the alk-3-ynoyl moiety in alk-3-ynoyl-CoA esters affect their potency as inhibitors of acetoacetyl-CoA thiolase?

A12: Increasing the chain length decreases their potency as alkylating agents, suggesting that a shorter chain length favors binding to the enzyme's active site. []

Q13: What is the impact of the (Z) configuration on the activity of 5-aminopent-2-enoic acid, an analog of 3-butynoic acid, as a GABA agonist?

A13: Only the (Z) isomer exhibits activity as a GABA agonist, indicating the importance of stereochemistry in its interaction with GABA receptors. Notably, (Z)-5-aminopent-2-enoic acid demonstrates greater potency compared to 5-aminopentanoic acid. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-methyl-7-phenyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-thiophenecarboxamide](/img/structure/B1194513.png)

![Naphth[1,8-cd]-1,2-oxathiole, 2,2-dioxide](/img/structure/B1194518.png)